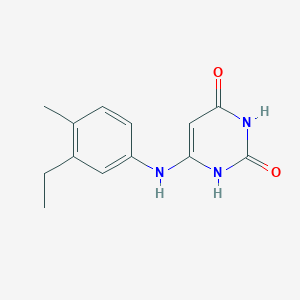
6-(3-Ethyl-4-methylanilino)uracil
説明
6-(3-Ethyl-4-methylanilino)uracil is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Ethyl-4-methylanilino)uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethyl-4-methylanilino)uracil including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
6-(3-Ethyl-4-methylanilino)uracil (EMAU) has been found to exhibit significant antibacterial activity. Research indicates that EMAU and its derivatives can inhibit the replication-specific bacterial DNA polymerase IIIC (pol IIIC) and effectively suppress the growth of Gram-positive bacteria in culture. These compounds have shown potent antibacterial activity against organisms like Staphylococcus aureus, with several EMAU derivatives demonstrating the ability to protect mice from lethal infections when administered intraperitoneally or subcutaneously (Zhi et al., 2005).
Mechanism of Action and Inhibition of DNA Polymerase IIIC
EMAU compounds have been synthesized and tested for their impact on DNA polymerase IIIC (pol IIIC) from Bacillus subtilis. Research reveals that the 6-(3-ethyl-4-methylanilino) group and related structures maximize the potency of pol IIIC inhibition. Some of these compounds exhibit enhanced pol IIIC inhibition, suggesting their potential as novel antimicrobial agents (Zhi et al., 2003).
Antimicrobial Activities Against Gram-Positive Bacteria
Studies on EMAU and its specific derivatives have highlighted their efficacy against Gram-positive bacteria, including strains resistant to existing antimicrobial agents. These derivatives, through their action on DNA polymerase III, open new avenues for developing antimicrobials targeting this specific bacterial replication mechanism (Daly et al., 2000).
Dual Inhibition Mechanisms in Hybrid Antibacterials
Innovative research has led to the development of hybrid compounds that link EMAU with fluoroquinolones, targeting two distinct steps in bacterial DNA replication. These hybrid compounds not only inhibit pol IIIC but also topoisomerase/gyrase, showing potent antibacterial potency against a broad spectrum of antibiotic-resistant Gram-positive and some Gram-negative bacteria (Butler et al., 2007).
Structure-Activity Relationship and Antimicrobial Potency
Research focused on the structure-activity relationship of EMAU demonstrates that modifications at the uracil N3 position can significantly enhance antibacterial potency. The ability of the uracil ring in EMAU to accommodate a range of substituents has implications for developing more effective antimicrobial agents (Tarantino et al., 1999).
特性
IUPAC Name |
6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENZJCWXXDRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595558 | |
| Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethyl-4-methylanilino)uracil | |
CAS RN |
87986-17-2 | |
| Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



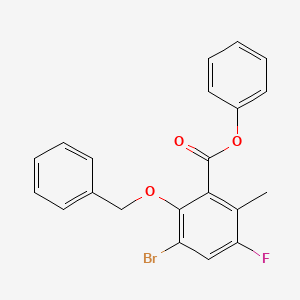
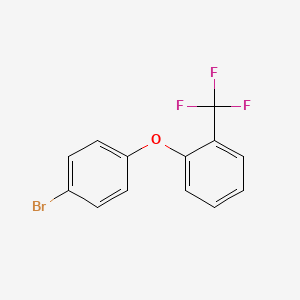
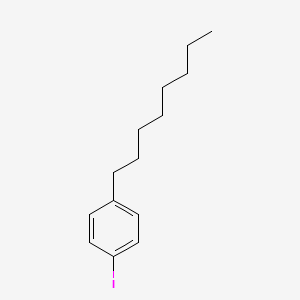
![N-methyl-N-[2-(methylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B8251861.png)
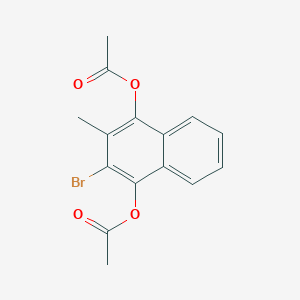
![Tert-butyl 6-fluoro-3-(2-methoxy-2-oxoacetyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate](/img/structure/B8251878.png)
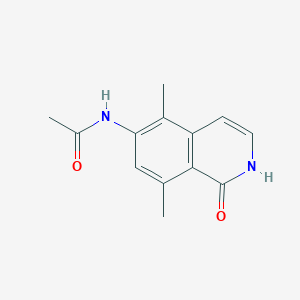
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)
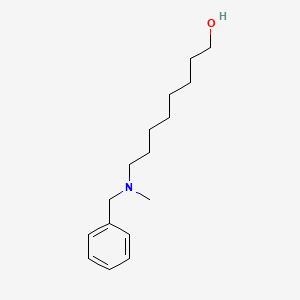
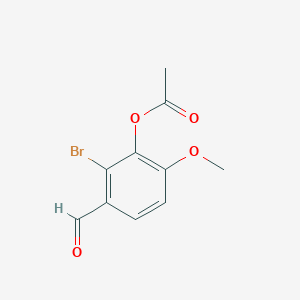
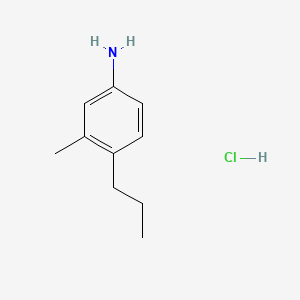

![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)